molecular formula C8H9ClN2O2 B14846783 Ethyl 2-(5-chloropyrimidin-2-YL)acetate

Ethyl 2-(5-chloropyrimidin-2-YL)acetate

Cat. No.: B14846783
M. Wt: 200.62 g/mol
InChI Key: KZMSVOIIWFCXQW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloropyrimidin-2-yl)acetate (CAS 944900-23-6) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol, features a pyrimidine ring system, a structure of high significance in medicinal chemistry . The pyrimidine scaffold is a common aromatic moiety found in numerous FDA-approved drugs and is associated with a broad spectrum of therapeutic activities, including antitumor, antimicrobial, and antiviral properties . The presence of both the reactive ester group and the chloro-substituent on the pyrimidine ring makes this compound a versatile synthetic intermediate. Researchers can utilize it in various cross-coupling reactions, such as Suzuki couplings, and further functionalize it to create more complex heterocyclic systems for biological evaluation . These properties make it particularly useful for constructing targeted molecular libraries in drug discovery projects, especially in the development of potent anticancer agents . Furthermore, studies on similar pyrimidine derivatives highlight their relevance in crystal engineering and materials science, where they are used to examine the balance between hydrogen and halogen bonds in supramolecular assembly, which can influence the physical properties of the resulting materials . This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic uses in humans. Please refer to the safety data sheet for proper handling and hazard information.

Properties

IUPAC Name

ethyl 2-(5-chloropyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMSVOIIWFCXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-chloropyrimidin-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 5-chloropyrimidine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction conditions, ensuring consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloropyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloropyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, blocking its activity and preventing the catalysis of a specific reaction . The pathways involved in these interactions are often complex and require detailed study to fully understand .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Functional Group Variations: Amino vs. Chlorine: Substituting Cl with NH₂ (Ethyl 2-(5-amino-2-pyrimidyl)acetate) increases nucleophilicity, enabling participation in condensation reactions (e.g., hydrazide formation) .

Physicochemical Properties

  • Molecular Weight and Polarity: Chlorine and methylthio groups increase molecular weight and lipophilicity (LogP), whereas hydroxyl and amino groups enhance water solubility .
  • Thermal Stability : Pyrimidine esters with electron-withdrawing groups (e.g., Cl) exhibit higher thermal stability, advantageous for high-temperature reactions .

Q & A

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodological Answer : After synthesis, crude products often contain unreacted starting materials or byproducts. Recrystallization from ethanol/water mixtures improves purity . For challenging separations, preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity. Purity validation via GC-MS or HPLC-UV (λ = 254 nm) is critical .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

  • Methodological Answer : Single-crystal X-ray diffraction data can be processed with SHELXT for structure solution (space group determination, initial model) and SHELXL for refinement. Challenges include handling disorder in the ethyl group or chlorine positional variability. Anisotropic refinement of non-H atoms and riding models for H atoms are standard . For twinned crystals, SHELXL’s TWIN command resolves overlapping reflections .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-density distribution, identifying electrophilic sites (e.g., C-2 on pyrimidine). Fukui indices predict susceptibility to nucleophilic attack, guiding derivatization strategies. Solvent effects (PCM model) refine activation energy estimates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from rotameric equilibria in the ester group or solvent-induced shifts. Variable-temperature NMR (25–60°C) can coalesce split peaks, confirming dynamic processes. 2D NMR (COSY, HSQC) assigns coupling networks and distinguishes diastereotopic protons .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Target-specific assays (e.g., kinase inhibition) require purity validation (HPLC) and solubility optimization (DMSO stock solutions). Dose-response curves (IC₅₀ determination) and negative controls (e.g., unsubstituted pyrimidine analogs) isolate compound-specific effects. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

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